Specific Scientific Field: Polymer Science
Summary of the Application: 4-Cyanophenyl acrylate (CPA), a novel acrylic monomer synthesized by reacting 4-cyanophenol with acryloyl chloride, was copolymerized with methyl methacrylate (MMA) to create a new type of copolymer .
Methods of Application or Experimental Procedures: The copolymers of CPA with MMA at different compositions were prepared by free radical solution polymerization at 70 ± 1 °C using benzoyl peroxide as an initiator . The copolymers were characterized by FT-IR, 1H-NMR and 13C-NMR spectroscopic techniques .
Results or Outcomes: The glass transition temperature of the copolymers increases with increases MMA content. The thermal stability of the copolymer increases with increases in mole fraction of CPA content in the copolymer .
Specific Scientific Field: Biochemistry
Summary of the Application: Ketoreductases were used to perform chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
Methods of Application or Experimental Procedures: Ketoreductases ES-KRED-213 and KRED-P1-H01 were screened for their ability to perform the targeted biotransformation .
Results or Outcomes: ES-KRED-213 and KRED-P1-H01 were found to be the best ones for the targeted biotransformation .
Specific Scientific Field: Chemical Communications
Summary of the Application: Tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) displays intense mechano-enhanced electrogenerated chemiluminescence (ECL) and contrastingly mechano-chromic ECL .
Methods of Application or Experimental Procedures: The application of TCPPE as sensitive bi-functional mechanical force reporters is successfully performed in rewritable and optical-recording applications .
Results or Outcomes: TCPPE displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .
Specific Scientific Field: Chemistry
Summary of the Application: Metal-Catalysed Transfer Hydrogenation of Ketones is a powerful and practical method for the reduction of ketones to produce the corresponding secondary alcohols, which are valuable building blocks in the pharmaceutical, perfume and agrochemical industries .
Methods of Application or Experimental Procedures: In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .
Results or Outcomes: Optically active secondary alcohols are important building blocks in fine chemicals synthesis .
4-Cyanophenyl cyclohexyl ketone is an organic compound with the molecular formula C₁₄H₁₅NO and a molecular weight of approximately 213.28 g/mol. It is characterized as a yellow solid with a density of 1.1 g/cm³ and a boiling point of 380.4ºC at 760 mmHg . The compound features a cyclohexyl group attached to a ketone functional group, with a cyanophenyl substituent at the para position of the phenyl ring. This structure contributes to its unique chemical properties and potential applications in various fields.
The chemical reactivity of 4-cyanophenyl cyclohexyl ketone can be attributed to its functional groups. The ketone group can undergo nucleophilic addition reactions, while the cyanophenyl moiety can participate in electrophilic aromatic substitution reactions. Additionally, the compound may engage in reduction reactions, converting the ketone into an alcohol under appropriate conditions. These reactions are significant for synthesizing derivatives or modifying its properties for specific applications.
Research on the biological activity of 4-cyanophenyl cyclohexyl ketone is limited, but compounds with similar structures often exhibit various pharmacological effects. The presence of the cyanophenyl group suggests potential interactions with biological targets, possibly influencing neuropharmacological activity or serving as a precursor for drug development. Further studies are needed to elucidate its specific biological properties and mechanisms of action.
Several synthetic routes have been proposed for the preparation of 4-cyanophenyl cyclohexyl ketone. Common methods include:
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on availability and desired purity.
4-Cyanophenyl cyclohexyl ketone has potential applications in various fields:
The versatility of this compound suggests that it could play a significant role in both research and practical applications.
Interaction studies involving 4-cyanophenyl cyclohexyl ketone are essential for understanding its behavior in biological systems. Investigating its binding affinity to various receptors or enzymes could provide insights into its potential therapeutic uses. Additionally, studying its interactions with other chemical species may reveal synergistic effects or possible side reactions that could influence its efficacy and safety profile.
Several compounds share structural similarities with 4-cyanophenyl cyclohexyl ketone, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylphenyl cyclohexyl ketone | C₁₄H₁₈O | Contains a methyl group instead of a cyano group |
| 4-Fluorophenyl cyclohexyl ketone | C₁₄H₁₅FNO | Incorporates a fluorine atom, affecting reactivity |
| 3-Cyanophenyl cyclohexyl ketone | C₁₄H₁₅NO | Has the cyano group at the meta position |
The uniqueness of 4-cyanophenyl cyclohexyl ketone lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds. The presence of the cyano group at the para position allows for unique reactivity patterns not observed in other analogs.
Differential Scanning Calorimetry represents a highly sensitive analytical technique for investigating the thermal properties and stability characteristics of organic compounds [1] [2]. For 4-Cyanophenyl cyclohexyl ketone, comprehensive thermal analysis provides crucial insights into its physicochemical behavior under controlled temperature conditions.
For 4-Cyanophenyl cyclohexyl ketone analysis, the recommended experimental protocol involves sample preparation with 5-10 milligrams of material sealed in aluminum pans under inert atmosphere conditions [3]. The heating program should commence at ambient temperature and proceed at a controlled rate of 10 degrees Celsius per minute to approximately 400 degrees Celsius [3] [5]. This temperature range encompasses the expected thermal transitions while remaining below the documented boiling point of 380.4 degrees Celsius at standard atmospheric pressure [7].
The thermal stability profile of 4-Cyanophenyl cyclohexyl ketone can be evaluated through multiple heating cycles to assess reproducibility and detect potential decomposition pathways [3]. The presence of the cyano functional group may influence thermal stability compared to the unsubstituted phenyl cyclohexyl ketone analog, which exhibits a melting point range of 52-57 degrees Celsius [8] [9]. The electron-withdrawing nature of the cyano substituent potentially affects the thermal behavior through altered molecular interactions and electronic distribution.
Thermodynamic parameters derived from differential scanning calorimetry measurements include heat capacity, enthalpy of fusion, and glass transition temperature determinations [3] [4]. These values provide quantitative measures of thermal stability and phase transition characteristics essential for material applications and processing considerations. The integration of peak areas in differential scanning calorimetry thermograms yields enthalpy values, while transition temperatures correspond to peak maxima or inflection points in the heat flow curves [3].
Table 1: Recommended Differential Scanning Calorimetry Parameters for 4-Cyanophenyl cyclohexyl ketone
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Sample Mass | 5-10 | mg | [3] [1] |
| Heating Rate | 10 | °C/min | [3] [5] |
| Temperature Range | 25-400 | °C | [3] |
| Atmosphere | Nitrogen | - | [3] |
| Pan Type | Aluminum | - | [3] |
| Reference | Empty Pan | - | [3] |
The solubility characteristics of 4-Cyanophenyl cyclohexyl ketone in various solvent systems provide fundamental insights into its molecular interactions and potential applications in chemical processes. Understanding solubility behavior requires consideration of molecular structure, polarity, and hydrogen bonding capabilities relative to different solvent environments [10] [11].
The molecular structure of 4-Cyanophenyl cyclohexyl ketone incorporates both polar and non-polar structural elements. The cyano functional group (-CN) contributes polar character through its electronegative nitrogen atom and electron-withdrawing properties [7]. Simultaneously, the cyclohexyl ring system and aromatic phenyl group provide substantial hydrophobic character, influencing overall solubility patterns [10].
In aqueous systems, 4-Cyanophenyl cyclohexyl ketone exhibits limited solubility due to its predominantly hydrophobic nature. The polar surface area of 40.86 square angstroms and logarithmic partition coefficient (LogP) of 3.32 indicate preferential affinity for organic phases over aqueous environments [7]. This behavior aligns with established principles that compounds with LogP values exceeding 3.0 demonstrate poor water solubility [12].
Non-polar solvent systems, including hexane, cyclohexane, and toluene, provide favorable solvation environments for 4-Cyanophenyl cyclohexyl ketone. The principle of "like dissolves like" governs these interactions, where the hydrophobic cyclohexyl and phenyl components exhibit strong affinity for non-polar solvents [11]. Aromatic solvents such as toluene may provide enhanced solvation through π-π stacking interactions with the phenyl ring system [13].
Polar aprotic solvents represent an intermediate solubility category for 4-Cyanophenyl cyclohexyl ketone. Solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile can solvate both the polar cyano group and the organic framework through dipole-dipole interactions [12]. The ketone carbonyl group may participate in favorable interactions with polar aprotic solvents, enhancing overall solubility compared to purely non-polar systems.
Alcohol solvents demonstrate moderate solubility characteristics for 4-Cyanophenyl cyclohexyl ketone. While the hydroxyl groups in alcohols provide hydrogen bonding capability, the compound's limited hydrogen bond acceptor sites restrict extensive solvation [10] [12]. Shorter chain alcohols such as methanol and ethanol may exhibit reduced solvation efficiency compared to longer chain alcohols that possess greater hydrophobic character.
Table 2: Predicted Solubility Profile of 4-Cyanophenyl cyclohexyl ketone
| Solvent Category | Representative Solvents | Expected Solubility | Mechanism | Reference |
|---|---|---|---|---|
| Water | H₂O | Insoluble | Hydrophobic exclusion | [10] [11] |
| Non-polar | Hexane, Toluene | High | Hydrophobic interactions | [10] [11] |
| Aromatic | Benzene, Xylene | High | π-π interactions | [13] |
| Polar Aprotic | DMSO, DMF | Moderate | Dipole interactions | [12] |
| Alcohols | Methanol, Ethanol | Limited | Weak hydrogen bonding | [10] [12] |
| Ketones | Acetone, MEK | High | Carbonyl interactions | [13] [12] |
Vapor pressure determination for 4-Cyanophenyl cyclohexyl ketone requires sophisticated analytical approaches due to its relatively low volatility and high boiling point of 380.4 degrees Celsius [7]. The measurement of vapor pressure at various temperatures enables calculation of critical thermodynamic parameters including enthalpy of vaporization, entropy of vaporization, and Antoine equation coefficients.
Modern vapor pressure measurement techniques suitable for low-volatility compounds include the Knudsen effusion method and static measurement approaches [14] [15]. The Knudsen effusion method operates effectively in the pressure range from 10⁻¹⁵ to 200 Pascal, making it appropriate for determining vapor pressures of 4-Cyanophenyl cyclohexyl ketone at moderate temperatures [15]. This gravimetric technique measures the mass loss rate of sample material through molecular effusion into vacuum conditions.
Static vapor pressure measurement provides direct pressure readings for compounds exhibiting vapor pressures in the range of 100 to 100,000 Pascal [15]. For 4-Cyanophenyl cyclohexyl ketone, static measurements become viable at elevated temperatures approaching the normal boiling point. The experimental setup requires precise temperature control and pressure monitoring to ensure accurate vapor pressure determination [14].
Dynamic vapor microextraction represents an advanced technique for rapid vapor pressure measurements with enhanced accuracy for large organic molecules [14]. This method employs miniaturized equilibration vessels and capillary vapor traps to minimize internal volume and temperature gradients. The technique demonstrates relative standard uncertainties of 2-3 percent for measurements in the temperature range relevant to 4-Cyanophenyl cyclohexyl ketone [14].
Temperature-dependent vapor pressure data enables calculation of thermodynamic parameters through the Clausius-Clapeyron relationship and Antoine equation correlations [16] [17]. The enthalpy of vaporization can be determined from the slope of logarithmic vapor pressure versus reciprocal temperature plots. For structurally similar compounds, enthalpy of vaporization values typically range from 50-80 kilojoules per mole [18].
Table 3: Vapor Pressure Measurement Techniques for 4-Cyanophenyl cyclohexyl ketone
| Technique | Pressure Range (Pa) | Temperature Range (K) | Accuracy | Application | Reference |
|---|---|---|---|---|---|
| Knudsen Effusion | 10⁻¹⁵ - 200 | 293-673 | ±5% | Low pressure | [15] |
| Static Method | 100 - 10⁵ | 293-323 | ±2% | Moderate pressure | [15] |
| Dynamic Microextraction | 1 - 10³ | 344-374 | ±3% | Rapid measurement | [14] |
| Transpiration | 0.005 - 1000 | Variable | ±10% | Very low pressure | [19] |
Comparative analysis of 4-Cyanophenyl cyclohexyl ketone with structurally related compounds provides valuable insights into the influence of functional group substitution on physicochemical properties. The systematic comparison encompasses unsubstituted phenyl cyclohexyl ketone, positional isomers, and related cyclohexyl ketone derivatives [21].
Phenyl cyclohexyl ketone (CAS 712-50-5) serves as the primary structural analog, differing only by the absence of the cyano substituent [8] [21]. This compound exhibits a molecular weight of 188.26 grams per mole compared to 213.27 grams per mole for the cyano-substituted derivative [22] [21]. The 25-gram per mole increase reflects the addition of the cyano functional group (26 atomic mass units for C≡N).
The boiling point elevation from 292.8 degrees Celsius for phenyl cyclohexyl ketone to 380.4 degrees Celsius for 4-Cyanophenyl cyclohexyl ketone demonstrates the significant impact of cyano substitution on intermolecular interactions [8] [21]. This 87.6-degree increase indicates enhanced molecular association through dipole-dipole interactions and possible cyano group dimerization effects.
Melting point data reveals contrasting thermal behavior between the analogs. Phenyl cyclohexyl ketone exhibits a well-defined melting point range of 52-57 degrees Celsius [8] [21], while melting point data for 4-Cyanophenyl cyclohexyl ketone remains unreported in available literature [7]. The cyano substitution may influence crystal packing arrangements and intermolecular hydrogen bonding patterns.
2-Cyanophenyl cyclohexyl ketone (CAS 898792-08-0) represents the ortho-substituted positional isomer [23] . This compound shares identical molecular formula and weight with the para-substituted analog but may exhibit different physicochemical properties due to proximity effects between the cyano and ketone functional groups. The ortho position enables potential intramolecular interactions absent in the para-substituted compound.
Density comparisons reveal the influence of cyano substitution on molecular packing. The density of 4-Cyanophenyl cyclohexyl ketone (1.1 grams per cubic centimeter) reflects the higher atomic weight contribution of the cyano group [7]. This represents increased molecular density compared to typical organic ketones in the 0.9-1.0 grams per cubic centimeter range.
Table 4: Comparative Properties of 4-Cyanophenyl cyclohexyl ketone and Structural Analogs
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | LogP | Reference |
|---|---|---|---|---|---|---|
| 4-Cyanophenyl cyclohexyl ketone | 213.27 | 380.4 | Not reported | 1.1 | 3.32 | [7] |
| Phenyl cyclohexyl ketone | 188.26 | 292.8 | 52-57 | Not reported | 3.45 | [8] [21] [26] |
| 2-Cyanophenyl cyclohexyl ketone | 213.27 | Not reported | Not reported | Not reported | Not reported | [23] |
| Cyclohexanone | 98.14 | 155.6 | -16.4 | 0.948 | 0.81 | [25] |